Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, dichloro, and carboxylate groups. Quinolones are known for their broad range of biological activities, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 6,7-dichloroquinoline-3-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like triethylamine (TEA) are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with trifluoro substitutions.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Contains a cyclopropyl and fluoro group instead of ethyl and dichloro groups.
Uniqueness
Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dichloro groups enhances its reactivity in substitution reactions, while the ethyl group influences its pharmacokinetic properties.
Properties
Molecular Formula |
C14H13Cl2NO3 |
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Molecular Weight |
314.2 g/mol |
IUPAC Name |
ethyl 6,7-dichloro-1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H13Cl2NO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-10(15)11(16)6-12(8)17/h5-7H,3-4H2,1-2H3 |
InChI Key |
RBKOXNOVYUFESR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
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